Cas no 19103-13-0 (3-(dimethylamino)-2-methyl-2-phenylpropanal hydrochloride)

3-(dimethylamino)-2-methyl-2-phenylpropanal hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-(dimethylamino)-2-methyl-2-phenylpropanal hydrochloride
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- MDL: MFCD29034880
- Inchi: 1S/C12H17NO.ClH/c1-12(10-14,9-13(2)3)11-7-5-4-6-8-11;/h4-8,10H,9H2,1-3H3;1H
- InChI Key: BCCDCBXPSRTAPT-UHFFFAOYSA-N
- SMILES: C(C1C=CC=CC=1)(C)(C=O)CN(C)C.Cl
3-(dimethylamino)-2-methyl-2-phenylpropanal hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-243762-0.05g |
3-(dimethylamino)-2-methyl-2-phenylpropanal hydrochloride |
19103-13-0 | 95% | 0.05g |
$106.0 | 2024-06-19 | |
Enamine | EN300-243762-5.0g |
3-(dimethylamino)-2-methyl-2-phenylpropanal hydrochloride |
19103-13-0 | 95% | 5.0g |
$1614.0 | 2024-06-19 | |
Enamine | EN300-243762-0.5g |
3-(dimethylamino)-2-methyl-2-phenylpropanal hydrochloride |
19103-13-0 | 95% | 0.5g |
$433.0 | 2024-06-19 | |
Enamine | EN300-243762-1g |
3-(dimethylamino)-2-methyl-2-phenylpropanal hydrochloride |
19103-13-0 | 95% | 1g |
$557.0 | 2023-09-15 | |
1PlusChem | 1P01AUX2-50mg |
3-(dimethylamino)-2-methyl-2-phenylpropanal hydrochloride |
19103-13-0 | 95% | 50mg |
$153.00 | 2025-03-19 | |
1PlusChem | 1P01AUX2-1g |
3-(dimethylamino)-2-methyl-2-phenylpropanal hydrochloride |
19103-13-0 | 95% | 1g |
$654.00 | 2025-03-19 | |
1PlusChem | 1P01AUX2-2.5g |
3-(dimethylamino)-2-methyl-2-phenylpropanal hydrochloride |
19103-13-0 | 95% | 2.5g |
$1408.00 | 2024-06-17 | |
Aaron | AR01AV5E-250mg |
3-(dimethylamino)-2-methyl-2-phenylpropanal hydrochloride |
19103-13-0 | 95% | 250mg |
$339.00 | 2025-02-09 | |
A2B Chem LLC | AV85446-50mg |
3-(dimethylamino)-2-methyl-2-phenylpropanal hydrochloride |
19103-13-0 | 95% | 50mg |
$147.00 | 2024-04-20 | |
A2B Chem LLC | AV85446-500mg |
3-(dimethylamino)-2-methyl-2-phenylpropanal hydrochloride |
19103-13-0 | 95% | 500mg |
$491.00 | 2024-04-20 |
3-(dimethylamino)-2-methyl-2-phenylpropanal hydrochloride Related Literature
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Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
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Matthew Tirrell Soft Matter, 2011,7, 9572-9582
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Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
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Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
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Kaiming Hou New J. Chem., 2019,43, 10826-10833
Additional information on 3-(dimethylamino)-2-methyl-2-phenylpropanal hydrochloride
Professional Introduction to 3-(dimethylamino)-2-methyl-2-phenylpropanal hydrochloride (CAS No. 19103-13-0)
3-(dimethylamino)-2-methyl-2-phenylpropanal hydrochloride, with the chemical formula C11H17N·HCl, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 19103-13-0, has garnered attention due to its versatile structural features and potential applications in medicinal chemistry. The presence of both an aldehyde group and a dimethylamino substituent makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of bioactive agents.
The hydrochloride salt form of this compound enhances its solubility in aqueous systems, making it more suitable for various biochemical assays and pharmaceutical formulations. Its molecular structure, featuring a phenyl ring and a branched alkyl chain, contributes to its unique reactivity and interaction capabilities with biological targets. These characteristics have positioned 3-(dimethylamino)-2-methyl-2-phenylpropanal hydrochloride as a compound of interest in the design of novel therapeutic agents.
In recent years, there has been growing research interest in the applications of this compound in drug discovery. The aldehyde functionality allows for further derivatization via condensation reactions, enabling the synthesis of Schiff bases and other heterocyclic compounds. These derivatives have shown promise in various pharmacological assays, including anti-inflammatory, antimicrobial, and antioxidant activities. The dimethylamino group, on the other hand, contributes to basicity and can participate in hydrogen bonding interactions, which are crucial for molecule-receptor binding affinity.
One of the most compelling aspects of 3-(dimethylamino)-2-methyl-2-phenylpropanal hydrochloride is its role as a building block in the synthesis of more complex pharmacophores. Researchers have leveraged its structural framework to develop molecules with enhanced biological activity. For instance, studies have demonstrated its utility in creating kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The ability to modify specific regions of the molecule while retaining its core structure allows for fine-tuning of pharmacokinetic properties, such as solubility and metabolic stability.
The pharmaceutical industry has been particularly keen on exploring derivatives of this compound due to their potential therapeutic benefits. Preclinical studies have indicated that certain modifications can lead to compounds with improved efficacy and reduced side effects. The aldehyde group can be further functionalized into esters or amides, expanding the range of possible chemical modifications. Additionally, the phenyl ring provides a scaffold for electronic tuning, influencing interactions with biological targets.
Advances in computational chemistry have further accelerated the development of new derivatives from 3-(dimethylamino)-2-methyl-2-phenylpropanal hydrochloride. Molecular modeling techniques allow researchers to predict the behavior of different molecular configurations before synthesizing them in the lab. This approach has significantly reduced the time and cost associated with drug discovery by enabling more targeted experiments. By integrating experimental data with computational predictions, scientists can optimize synthetic routes and improve yields.
The versatility of 3-(dimethylamino)-2-methyl-2-phenylpropanal hydrochloride extends beyond pharmaceutical applications. It has also found utility in agrochemical research, where similar structural motifs are employed in developing novel pesticides and herbicides. The ability to modify its core structure allows for the creation of compounds with specific biological activities against pests while minimizing environmental impact.
In conclusion, 3-(dimethylamino)-2-methyl-2-phenylpropanal hydrochloride (CAS No. 19103-13-0) is a multifaceted compound with significant potential in medicinal chemistry and bioorganic synthesis. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules with diverse therapeutic applications. As research continues to uncover new derivatives and their pharmacological properties, this compound is poised to remain at the forefront of drug discovery efforts.
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